3-(Hydroxymethyl)thiophene-2-carbaldehyde

Catalog No.
S15974850
CAS No.
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Hydroxymethyl)thiophene-2-carbaldehyde

Product Name

3-(Hydroxymethyl)thiophene-2-carbaldehyde

IUPAC Name

3-(hydroxymethyl)thiophene-2-carbaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c7-3-5-1-2-9-6(5)4-8/h1-2,4,7H,3H2

InChI Key

KVSRJDIFPXQCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CO)C=O

3-(Hydroxymethyl)thiophene-2-carbaldehyde is an organosulfur compound characterized by the presence of a thiophene ring, a hydroxymethyl group, and an aldehyde functional group. Its chemical formula is C6H6OSC_6H_6OS, and it is recognized for its unique structural features that contribute to its reactivity and potential biological activity. The compound's thiophene moiety provides aromatic stability, while the hydroxymethyl and aldehyde groups enable various chemical transformations.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield an alcohol.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are influenced by the presence of specific reagents and conditions, such as temperature and solvent choice, which dictate the pathways and products formed during synthesis.

Research indicates that 3-(Hydroxymethyl)thiophene-2-carbaldehyde exhibits potential biological activity, particularly in medicinal chemistry. Compounds containing thiophene moieties are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The unique structure of this compound may allow it to interact effectively with biological targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

The synthesis of 3-(Hydroxymethyl)thiophene-2-carbaldehyde can be achieved through various methods:

  • Formylation of Thiophene Derivatives: This method involves the introduction of the aldehyde functional group via formylation reactions.
  • Reduction of Thiophene Carboxaldehydes: Starting from thiophene carboxaldehydes, reduction processes can yield the desired compound.
  • Direct Hydroxymethylation: This approach entails adding a hydroxymethyl group to a thiophene derivative under controlled conditions.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

3-(Hydroxymethyl)thiophene-2-carbaldehyde has several applications across various fields:

  • Medicinal Chemistry: The compound is explored as a lead candidate in drug development due to its potential biological activity.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Materials Science: Its unique properties may allow for applications in organic electronics and other advanced materials.

Interaction studies involving 3-(Hydroxymethyl)thiophene-2-carbaldehyde focus on its ability to bind with specific biomolecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Investigations typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with target proteins or enzymes.
  • In Vitro Activity Testing: Assessing biological activity through cell-based assays to determine efficacy against specific diseases.

Several compounds share structural similarities with 3-(Hydroxymethyl)thiophene-2-carbaldehyde. Here are notable examples:

Compound NameKey FeaturesUnique Aspects
Thiophene-2-carboxaldehydeOrganosulfur compound with carboxaldehydeVersatile precursor for various drugs .
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehydeContains pyrrolidine moietyPotential enzyme inhibitor with diverse targets.
4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehydeSimilar structure with methyl substitutionNotable for antibacterial and antifungal properties.
Benzo[b]thiophene-2-carbaldehydeDerived from benzo[b]thiopheneImportant heterocyclic derivative used in organic synthesis .

The uniqueness of 3-(Hydroxymethyl)thiophene-2-carbaldehyde lies in its specific combination of functional groups, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

142.00885060 g/mol

Monoisotopic Mass

142.00885060 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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